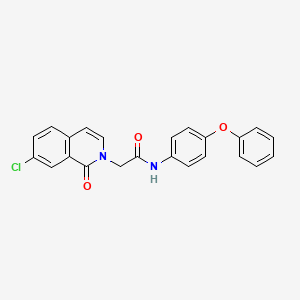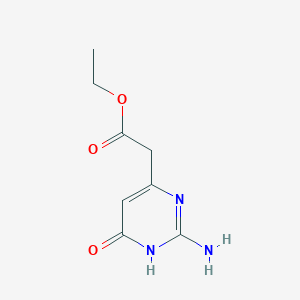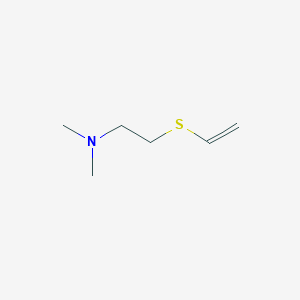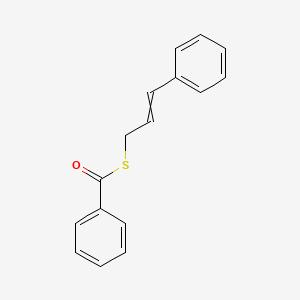
2-(7-Chloro-1-oxoisoquinolin-2(1H)-yl)-N-(4-phenoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-Chloro-1-oxoisoquinolin-2(1H)-yl)-N-(4-phenoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of isoquinolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chloro group and a phenoxyphenyl moiety in its structure suggests that it may exhibit unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Chloro-1-oxoisoquinolin-2(1H)-yl)-N-(4-phenoxyphenyl)acetamide typically involves the following steps:
Formation of Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an appropriate amine reacts with an aldehyde or ketone under acidic conditions.
Introduction of Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Acylation Reaction: The final step involves the acylation of the isoquinolinone core with 4-phenoxyphenylacetic acid or its derivatives under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-(7-Chloro-1-oxoisoquinolin-2(1H)-yl)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, potassium thiolate, or sodium alkoxide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects.
Medicine: It could be investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound may find use in the development of new materials or as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(7-Chloro-1-oxoisoquinolin-2(1H)-yl)-N-(4-phenoxyphenyl)acetamide would depend on its specific biological target. Generally, isoquinolinone derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of the chloro and phenoxyphenyl groups may enhance its binding affinity and specificity for certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(7-Chloro-1-oxoisoquinolin-2(1H)-yl)-N-(4-methoxyphenyl)acetamide
- 2-(7-Chloro-1-oxoisoquinolin-2(1H)-yl)-N-(4-aminophenyl)acetamide
- 2-(7-Chloro-1-oxoisoquinolin-2(1H)-yl)-N-(4-hydroxyphenyl)acetamide
Uniqueness
The unique combination of the chloro group and the phenoxyphenyl moiety in 2-(7-Chloro-1-oxoisoquinolin-2(1H)-yl)-N-(4-phenoxyphenyl)acetamide may confer distinct chemical and biological properties compared to its analogs. This uniqueness could be reflected in its reactivity, binding affinity, and potential therapeutic applications.
Propiedades
Número CAS |
853319-86-5 |
|---|---|
Fórmula molecular |
C23H17ClN2O3 |
Peso molecular |
404.8 g/mol |
Nombre IUPAC |
2-(7-chloro-1-oxoisoquinolin-2-yl)-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C23H17ClN2O3/c24-17-7-6-16-12-13-26(23(28)21(16)14-17)15-22(27)25-18-8-10-20(11-9-18)29-19-4-2-1-3-5-19/h1-14H,15H2,(H,25,27) |
Clave InChI |
FOTUGCIEGCQKMG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CN3C=CC4=C(C3=O)C=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl acetate](/img/structure/B11958169.png)

![3-[4-(2-Tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2-[[4-(2-tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]methyl]propanoic acid](/img/structure/B11958175.png)


